molecular formula C6H9BrO3 B1448019 5-(Bromomethyl)-5-methyl-1,3-dioxan-2-one CAS No. 1346562-84-2

5-(Bromomethyl)-5-methyl-1,3-dioxan-2-one

Cat. No.: B1448019
CAS No.: 1346562-84-2
M. Wt: 209.04 g/mol
InChI Key: NXPZBWYAWXVJNT-UHFFFAOYSA-N
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Description

5-(Bromomethyl)-5-methyl-1,3-dioxan-2-one is a useful research compound. Its molecular formula is C6H9BrO3 and its molecular weight is 209.04 g/mol. The purity is usually 95%.
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Scientific Research Applications

Structural Analysis

  • The molecular structure and conformation of related compounds, such as 5,5-bis(bromomethyl)-2-methyl-2-phenyl-1,3-dioxane, have been extensively studied using methods like NMR spectroscopy and X-ray diffraction analysis. These studies provide insights into the molecular geometry and conformational behavior, which are crucial for understanding the chemical properties and potential applications of these compounds (Khazhiev et al., 2019).

Spectroscopic Investigations

  • Spectroscopic techniques like FTIR and FT-Raman have been employed to study the structure of derivatives such as 4-bromomethyl-5-methyl-1,3-dioxol-2-one. These studies help in characterizing structural parameters and understanding the electronic properties of the molecules, which can be crucial for various scientific applications (Carthigayan et al., 2014).

Synthesis and N-Alkylation

  • The synthesis and N-alkylation of derivatives, such as 5-Bromomethyl-5-methyl-1,4,7,10-tetraoxa-13-azacyclopentadecane, highlight the potential of these compounds in organic synthesis. The ability to undergo reactions without protection of reactive groups indicates their versatility in chemical transformations (Wakita et al., 1990).

Antibiotic Synthesis

  • Compounds like 4-bromomethyl-5-methyl-1,3-dioxolen-2-one have been used in the synthesis of antibiotics such as Lenampicillium hydrochloride. This demonstrates the potential pharmaceutical applications of these chemical structures (Xiao Xu-hui, 2004).

Conformational Behavior Analysis

  • The conformational behavior of halomethyl groups in similar compounds has been quantitatively determined, providing insights into the molecular behavior and potential reactivity of these structures (Borremans & Anteunis, 2010).

Properties

IUPAC Name

5-(bromomethyl)-5-methyl-1,3-dioxan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrO3/c1-6(2-7)3-9-5(8)10-4-6/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXPZBWYAWXVJNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(=O)OC1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.